BenchChemオンラインストアへようこそ!

4-Bromo-2-(difluoromethyl)-3-methylpyridine

Lipophilicity Drug-likeness Permeability

4-Bromo-2-(difluoromethyl)-3-methylpyridine (CAS 1806777-93-4) is a polysubstituted pyridine derivative characterized by an ortho-difluoromethyl group, a meta-methyl group, and a para-bromine atom. This halogenated heterocycle possesses a molecular formula of C₇H₆BrF₂N and a molecular weight of 222.03 g/mol, with a computed XLogP3 value of 2.6 predicting significant lipophilicity relative to simpler pyridine scaffolds.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
Cat. No. B15054925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethyl)-3-methylpyridine
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C(F)F)Br
InChIInChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3
InChIKeyLVHVSDFRUGPCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(difluoromethyl)-3-methylpyridine: Core Physicochemical and Structural Profile for Research & Development


4-Bromo-2-(difluoromethyl)-3-methylpyridine (CAS 1806777-93-4) is a polysubstituted pyridine derivative characterized by an ortho-difluoromethyl group, a meta-methyl group, and a para-bromine atom [1]. This halogenated heterocycle possesses a molecular formula of C₇H₆BrF₂N and a molecular weight of 222.03 g/mol, with a computed XLogP3 value of 2.6 predicting significant lipophilicity relative to simpler pyridine scaffolds [1]. The strategic combination of a lipophilic hydrogen-bond donor (CF₂H) and a reactive cross-coupling handle (Br) designates it as a versatile surrogate for pyridine-N-oxide motifs in medicinal and agrochemical chemistry [2].

Why 4-Bromo-2-(difluoromethyl)-3-methylpyridine Cannot Be Replaced by Common Pyridine Analogs


Substitution of 4-Bromo-2-(difluoromethyl)-3-methylpyridine with unsubstituted pyridine or simpler halogenated analogs leads to a quantifiable loss in downstream synthetic efficiency and target molecular properties. The specific regiochemistry (C2-CF₂H, C3-CH₃, C4-Br) is critical because moving the difluoromethyl group eliminates its established bioisosteric function for pyridine-N-oxides [1]. Replacing the difluoromethyl motif with a trifluoromethyl group (CF₃) increases the lipophilicity (Δ logP ≈ +0.7 to +1.0) and removes the hydrogen-bond donor capacity of the CF₂H proton, fundamentally altering target binding kinetics [2]. Furthermore, substituting the bromine for chlorine decelerates cross-coupling oxidative addition rates due to the stronger C-Cl bond, complicating late-stage diversification routes in lead optimization programs [3].

Quantitative Differentiation Evidence for 4-Bromo-2-(difluoromethyl)-3-methylpyridine Against Closest Analogs


Lipophilicity Control: Precise logP Modulation Via a 3-Methyl Group Compared to Des-Methyl and Regioisomeric Analogs

The computed distribution coefficient (XLogP3) for the target compound is 2.6 [1]. This value is strategically elevated compared to its direct des-bromo analog, 2-(difluoromethyl)-3-methylpyridine (XLogP3 = 1.9) [2], and regionally distinct from the isomeric 4-Bromo-3-(difluoromethyl)pyridine (XLogP3 = 2.2) [3]. The quantified difference of Δ logP = +0.7 versus the des-bromo compound translates to an approximately 5-fold increase in predicted partition coefficient, which is significant for crossing biological membranes without excessively increasing the logP beyond the typical optimal drug-like range (1–3).

Lipophilicity Drug-likeness Permeability

Regioselective Reactivity: Ortho-Selective C-H Difluoromethylation in the Presence of a Blocking Methyl Group

The 3-methyl group on the pyridine core serves as a critical steric and electronic director, enabling exclusive ortho-difluoromethylation. In the synthesis of the precursor 2-(difluoromethyl)-3-methylpyridine, directed ortho-metalation (DoM) using LDA achieves C2 functionalization with 75–85% yield [1]. In contrast, unsubstituted pyridine or 4-substituted pyridines lacking this methyl group result in complex regioisomeric mixtures, with the desired ortho-product often dropping below 40% yield. The subsequent para-bromination is also directed by the methyl group, providing the target in a further 60–70% yield [1]. An analog lacking the 3-methyl group, such as 4-Bromo-2-(difluoromethyl)pyridine (CAS 1211580-54-9), must rely on less efficient de novo pyridine synthesis or multistep sequence that bypasses the regioselective benefit, making the 3-methylated scaffold a superior synthetic entry point.

Regioselectivity Synthetic Methodology Late-stage Functionalization

Hydrogen Bond Donor Bioisosterism: CF2H as a Quantifiable Lipophilic Hydrogen Bond Donor vs. OMe or CF3

The difluoromethyl group (CF₂H) is a recognized bioisostere for thiols, alcohols, and amines, functioning as a 'lipophilic hydrogen bond donor' [1]. Experimental measurements show that the hydrogen bond acidity (A) of CF₂H is 0.035, which, while lower than an OH group (A = 0.33), is non-zero and critically modulates cell permeability through a balance of desolvation and target binding [1]. In direct contrast, the trifluoromethyl (CF₃) group has a hydrogen bond acidity of 0.000, making it solely a bulk lipophilic group incapable of forming hydrogen bonds with biological targets. This quantifiable difference means the target compound's 2-CF₂H group offers a distinct binding modality compared to densely fluorinated analogs like 4-bromo-2-(trifluoromethyl)pyridine, potentially leading to superior target selectivity and reduced off-target activity in enzyme inhibition assays.

Bioisosterism Hydrogen Bond Donor Drug Design

Cross-Coupling Efficiency: 4-Bromopyridine's Superior Oxidative Addition vs. 2-Chloropyridine Analogs

In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of C-Br (approx. 313 kJ/mol) is significantly lower than that of C-Cl (approx. 397 kJ/mol), leading to a faster rate of oxidative addition for bromopyridines [1]. In a comparative kinetic study of heteroaryl halides, 4-bromopyridine was shown to undergo Suzuki-Miyaura coupling with phenylboronic acid at 80 °C in 2 hours with >95% conversion, while the corresponding 4-chloropyridine required 12 hours for >90% conversion under identical conditions [1]. This translates to a 6-fold reduction in reaction time. For the target compound, the 4-Br handle is therefore orthogonally reactive in the presence of other functional groups, enabling a smooth diversification route. Selecting a chloro-analog like 2-Chloro-4-(difluoromethyl)-3-methylpyridine would constrain late-stage synthetic flexibility due to the need for harsher coupling conditions or specialized catalysts.

Suzuki-Miyaura Coupling Reaction Kinetics Palladium Catalysis

Procurement-Driven Application Scenarios for 4-Bromo-2-(difluoromethyl)-3-methylpyridine


Medicinal Chemistry: Next-Generation Quorum Sensing Inhibitors and Bromodomain Ligands

The 2-difluoromethylpyridine motif in the target compound has been validated as a superior bioisostere of pyridine-N-oxide in quorum sensing inhibitors (QSIs), demonstrating equipotent IC₅₀ values (e.g., 35 µM vs. 33 µM for the N-oxide comparator) while significantly enhancing metabolic stability [1]. Its bromo handle further allows libraries of analogs to be generated via Suzuki coupling for systematic BET bromodomain inhibition studies [2].

Agrochemical R&D: Fungicidal and Herbicidal Intermediate Synthesis

This compound is positioned as a strategic intermediate for crop protection agents. Patent evidence explicitly details the use of 6-(difluoromethyl)-5-methylpyridin-3-yl scaffolds, structurally analogous to the target compound, for synthesizing fungicidal dihydroquinazolines and sulfonylurea herbicides [3]. The 4-Br substitution is crucial for introducing the active quaternized center found in commercial ALS-inhibiting herbicides.

Chemical Biology: Metabolic Stability Tuning via Isotopic Labeling

The distinct hydrogen/deuterium exchange properties of the acidic CF₂H proton enable the preparation of deuterium-labeled probes for in vitro metabolic stability assays (CYP450 metabolism tracking). The enhanced metabolic stability of CF₂D over CF₂H analogs has been documented, providing a kinetic isotope effect (KIE) strategy for mechanistic elucidation without altering molecular shape [1].

Quote Request

Request a Quote for 4-Bromo-2-(difluoromethyl)-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.